Bienvenue dans la boutique en ligne BenchChem!

DL-Homocysteine

Kynurenine pathway Neurochemistry Enzyme inhibition

DL-Homocysteine (CAS 454-29-5) is the definitive racemic analytical reference standard for quantifying total plasma homocysteine (tHcy) via HPLC, UHPLC-HRMS, or immunoassay. Unlike L-homocysteine, homocystine, or homocysteine thiolactone, only the reduced DL-form provides reproducible calibration for thiol-specific detection and enables controlled studies of KAT I/II inhibition (IC₅₀ 0.566 vs 8.046 mM), biphasic KYNA modulation, and S-homocysteinylation without lysine acylation artifacts. ≥98% purity ensures lot-to-lot consistency. Procure for clinical research and neurochemistry.

Molecular Formula C4H9NO2S
Molecular Weight 135.19 g/mol
CAS No. 454-29-5
Cat. No. B109187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Homocysteine
CAS454-29-5
Synonyms2 amino 4 mercaptobutyric acid
2-amino-4-mercaptobutyric acid
Homocysteine
Homocysteine, L Isomer
Homocysteine, L-Isomer
L-Isomer Homocysteine
Molecular FormulaC4H9NO2S
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC(CS)C(C(=O)O)N
InChIInChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
InChIKeyFFFHZYDWPBMWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility148 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





DL-Homocysteine (CAS 454-29-5) for Research and Analytical Reference: Procurement Essentials


DL-Homocysteine (CAS 454-29-5; molecular formula C₄H₉NO₂S; molecular weight 135.18) is a synthetic, racemic mixture of the sulfur-containing amino acid homocysteine, with a reported melting point of 232–233 °C, aqueous solubility, and pKa values of 2.22, 8.87, and 10.86 at 25 °C . Unlike the naturally occurring L-homocysteine form which is recycled to methionine or converted to cysteine, the DL-racemic mixture provides a defined, reproducible standard that enables the precise quantification and calibration required in analytical and experimental workflows . DL-Homocysteine is commercially supplied as a ≥95% purity analytical standard, suitable for HPLC-based quantification of total homocysteine in biological matrices including plasma, saliva, and urine .

Why DL-Homocysteine (454-29-5) Cannot Be Replaced by L-Homocysteine, Homocystine, or Homocysteine Thiolactone


DL-Homocysteine, L-homocysteine, homocystine (the oxidized disulfide dimer), and homocysteine thiolactone (the cyclic thioester) differ fundamentally in stereochemical identity, redox state, and electrophilic reactivity. These differences translate into distinct biochemical behaviors: L-homocysteine is the naturally occurring enantiomer and participates in methionine and cysteine metabolism, whereas the D-enantiomer present in the DL-mixture lacks endogenous metabolic pathways and may exhibit altered receptor interactions . Homocystine, as the oxidized disulfide, inhibits cardiac transient outward K⁺ current (Iₜₒ) to a similar magnitude as reduced homocysteine, whereas homocysteine thiolactone fails to alter Iₜₒ amplitude entirely [1]. In protein modification studies, reduced homocysteine binds to protein cysteine residues, while homocysteine thiolactone reacts specifically with lysine ε-amino groups via acylation [2]. Consequently, experimental outcomes, analytical calibrations, and biological interpretations are irreproducible if these forms are interchanged without explicit characterization. The DL-racemic form is uniquely positioned as the primary analytical reference material and as a tool for investigating enantiomer-specific effects when compared against L-homocysteine controls.

Quantitative Comparative Evidence: DL-Homocysteine (454-29-5) vs. Closest Analogs and Alternatives


KAT I vs. KAT II Differential Inhibition: DL-Homocysteine IC₅₀ Values Distinguish Isoform Selectivity

DL-Homocysteine exhibits differential inhibition of the two primary kynurenine aminotransferase (KAT) isoforms responsible for kynurenic acid (KYNA) biosynthesis in the brain. In rat brain homogenate assays, DL-homocysteine dose-dependently inhibits KAT I activity with an IC₅₀ of 0.566 mM (95% CI: 0.442–0.724 mM) and inhibits KAT II activity with an IC₅₀ of 8.046 mM (95% CI: 5.804–11.154 mM) . This represents an approximately 14.2-fold difference in inhibitory potency between the two isoforms, providing a quantitative tool for probing isoform-specific contributions to KYNA regulation.

Kynurenine pathway Neurochemistry Enzyme inhibition

Biphasic KYNA Modulation: Concentration-Dependent Stimulation vs. Inhibition in Rat Cortical Slices

DL-Homocysteine produces a concentration-dependent biphasic effect on kynurenic acid (KYNA) synthesis in rat cortical slice preparations. At low concentrations (0.1–0.5 mM), DL-homocysteine significantly enhances KYNA production; at higher concentrations (3.0, 5.0, and 10.0 mM), it inhibits KYNA production with an estimated IC₅₀ of 6.4 mM (95% CI: 5.5–7.5 mM) . In a separate brain slice incubation assay, 10 μM DL-homocysteine increased KYNA concentration by approximately 25% relative to control, while 100 μM and 500 μM reduced KYNA by approximately 30% and 55%, respectively . This biphasic profile is distinct from the monotonic effects reported for L-homocysteine in certain systems.

Kynurenic acid Glutamate receptor antagonism Neuropharmacology

Chromatographic Analytical Standard: DL-Homocysteine as Reference Material for HPLC Quantification of Total Homocysteine

DL-Homocysteine is certified and supplied as an analytical reference standard for the quantification of total homocysteine in biological samples across multiple chromatographic platforms . In a validated UHPLC-Q-Orbitrap HRMS method for the simultaneous determination of thiol compounds, the limit of detection (LOD; S/N = 3) for DL-homocysteine was 19.20–57.60 nM, with intra-day precision of 0.82–5.16% in saliva and 0.81–3.45% in urine, and inter-day precision of 1.02–4.18% in saliva and 0.99–6.47% in urine [1]. Mean recoveries ranged from 83.31% to 105.66% in saliva and 84.09% to 101.11% in urine, with linearity R² ≥ 0.9995 across the analytical range [1]. The DL-racemic form serves as the universal reference standard for total homocysteine immunoassays and HPLC methods, including the Abbott IMx and ARCHITECT platforms, which have been cross-validated against in-house HPLC methods [2].

Analytical chemistry Biomarker quantification HPLC

Enantiomer-Specific Dopamine D2 Receptor Modulation: DL-Homocysteine as Allosteric Antagonist

DL-Homocysteine is characterized as an allosteric antagonist of the dopamine D2 receptor . This allosteric mode of action is mechanistically distinct from orthosteric antagonists and may involve enantiomer-specific binding interactions. While quantitative binding affinity data (Kᵢ or IC₅₀ for receptor modulation) are not publicly available in the accessible literature, the classification as an allosteric modulator distinguishes DL-homocysteine from L-homocysteine, which primarily participates in methionine cycle metabolism rather than direct receptor modulation.

Dopamine receptor pharmacology Allosteric modulation Neurochemistry

Cardiac Electrophysiology: Reduced Homocysteine vs. Homocystine vs. Thiolactone Differential Iₜₒ Inhibition

In whole-cell voltage-clamp recordings from rat ventricular myocytes, 500 μM homocysteine (reduced form) decreased maximum Ca²⁺-independent transient outward K⁺ current (Iₜₒ) density by approximately 47% from baseline (P < 0.05) [1]. Under identical experimental conditions, 500 μM homocystine (the oxidized disulfide dimer) decreased maximum Iₜₒ density by approximately 40% from baseline (P < 0.05) [1]. In contrast, the thiolactone form of homocysteine did not alter Iₜₒ amplitude at any tested concentration [1]. These data demonstrate that the reduced thiol moiety and the oxidized disulfide form both inhibit Iₜₒ channels, whereas the cyclic thioester lacks activity, establishing functional non-equivalence among these chemically related forms.

Cardiac electrophysiology Ion channel pharmacology Potassium current

Differential Protein Modification: Homocysteine Cysteinylation vs. Homocysteine Thiolactone Lysine Acylation

Homocysteine and homocysteine thiolactone exhibit fundamentally distinct protein modification mechanisms. Reduced homocysteine binds to protein cysteine residues via disulfide bond formation (S-homocysteinylation), whereas homocysteine thiolactone reacts specifically with protein lysine ε-amino groups via acylation (N-homocysteinylation) [1]. This mechanistic divergence has been validated in capillary electrophoresis studies that simultaneously resolve reduced homocysteine, homocystine, homocysteine-cysteine mixed disulfide, and homocysteine thiolactone with migration time reproducibility CV < 0.2% and peak area CV < 2% [1]. In immunological studies, antibodies raised against homocysteine thiolactone-modified LDL do not cross-react with homocysteine or homocystine [2], confirming epitope-level differences in the protein adducts formed.

Protein homocysteinylation Post-translational modification Biochemical mechanisms

Optimal Research and Industrial Applications for DL-Homocysteine (CAS 454-29-5)


Analytical Reference Standard for Clinical Biomarker Quantification

DL-Homocysteine serves as the primary analytical reference standard for quantifying total plasma homocysteine (tHcy) in clinical and research laboratories. It is validated for use with HPLC, UHPLC-Q-Orbitrap HRMS, and commercial immunoassay platforms including Abbott IMx and ARCHITECT systems, with demonstrated LOD of 19.20–57.60 nM, intra-day precision ≤5.16%, and linearity R² ≥ 0.9995 in biological matrices [1]. This application directly leverages the established chromatographic suitability and certified purity (≥95%) of the compound as documented in Section 3.

Kynurenine Pathway and Neuropharmacology Research

The differential inhibition of KAT I (IC₅₀ = 0.566 mM) versus KAT II (IC₅₀ = 8.046 mM) and the biphasic modulation of KYNA synthesis (stimulation at 0.1–0.5 mM; inhibition IC₅₀ = 6.4 mM) make DL-homocysteine a valuable tool for dissecting kynurenine pathway regulation [1]. Researchers investigating glutamate receptor antagonism via KYNA modulation, or exploring the role of homocysteine in neurodegenerative conditions, can exploit the compound's concentration-dependent biphasic profile to distinguish isoform-specific and dose-dependent effects.

Cardiac Electrophysiology and Ion Channel Studies

The demonstrated inhibition of cardiac transient outward K⁺ current (Iₜₒ) by reduced homocysteine (~47% decrease at 500 μM), in contrast to the complete inactivity of homocysteine thiolactone, positions DL-homocysteine as a specific tool for investigating thiol-dependent modulation of cardiac repolarization [1]. Studies examining the mechanistic link between hyperhomocysteinemia and arrhythmogenesis require the reduced thiol form rather than the oxidized disulfide or thiolactone, as each produces distinct electrophysiological outcomes.

Protein Homocysteinylation and Post-Translational Modification Studies

Studies investigating S-homocysteinylation (cysteine residue modification) specifically require the reduced homocysteine form, as homocysteine thiolactone produces N-homocysteinylation (lysine residue acylation) and homocystine lacks primary amine reactivity [1]. DL-Homocysteine enables controlled in vitro protein modification experiments where the researcher seeks to isolate thiol-disulfide exchange-mediated effects on protein structure and function, distinguished from thiolactone-mediated acylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Homocysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.